

# BAY1125976: A Technical Guide to its Allosteric Inhibition of AKT1/2

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## Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

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## Introduction

**BAY1125976** is a potent and selective, orally bioavailable small molecule inhibitor that has been investigated for its potential in cancer therapy.[1][2][3] Extensive preclinical and clinical research has characterized **BAY1125976** as a highly specific allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[2][3][4] This technical guide provides an in-depth overview of the mechanism of allosteric inhibition of **BAY1125976**, focusing on its interaction with the AKT signaling pathway. While the initial query referenced P-TEFb, the available scientific literature consistently identifies AKT1/2 as the direct target of **BAY1125976**. This document will therefore focus on the well-established mechanism of action related to AKT inhibition.

## Core Mechanism of Allosteric Inhibition

**BAY1125976** functions as a non-ATP competitive inhibitor, binding to a distinct allosteric pocket on the AKT1 and AKT2 enzymes.[1][3] This binding site is formed by the interface of the kinase and the pleckstrin homology (PH) domains of the full-length AKT protein.[3] By binding to this allosteric site, **BAY1125976** locks the AKT enzyme in an inactive conformation.[3] This mode of inhibition has two key consequences:

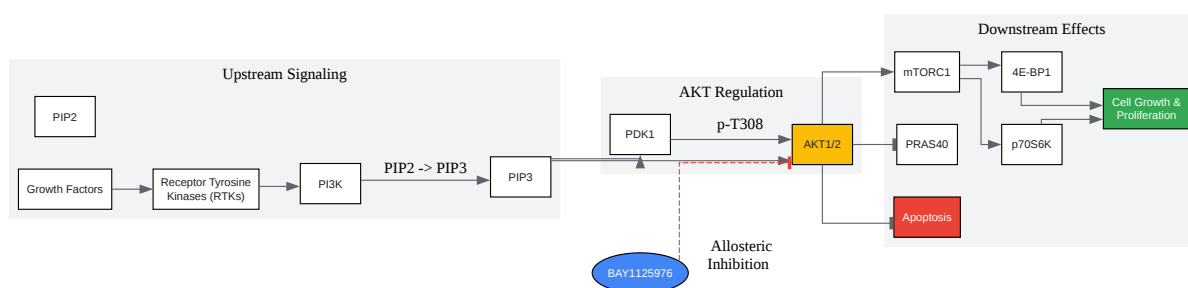
- **Inhibition of PDK1-mediated Phosphorylation:** **BAY1125976** binding to inactive AKT1 prevents its phosphorylation at threonine 308 (T308) by the upstream kinase PDK1.[3] This phosphorylation event is a critical step in the activation of AKT.

- No Effect on Truncated AKT: The inhibitor's reliance on the PH domain for its binding pocket means that it does not inhibit the activity of truncated AKT proteins that lack this domain.[3]

This allosteric mechanism contributes to the high selectivity of **BAY1125976** for AKT1/2 over other kinases, including the closely related AKT3 isoform and a broad panel of other kinases.[4][5][6][7]

## PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell proliferation, survival, and migration.[1][2] This pathway is frequently hyperactivated in various cancers due to genetic alterations such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][5] By inhibiting AKT1/2, **BAY1125976** effectively blocks the downstream signaling of this pathway. This leads to a reduction in the phosphorylation of key downstream targets of AKT, including PRAS40, S6 ribosomal protein (S6RP), and 70S6K.[2] The ultimate outcome of this inhibition is a decrease in tumor cell proliferation and the induction of apoptosis in cancer cells that are dependent on the PI3K/AKT/mTOR pathway for their growth and survival.[1][2]



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**Figure 1:** Simplified signaling pathway of **BAY1125976**-mediated inhibition of the PI3K/AKT/mTOR cascade.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BAY1125976** from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of **BAY1125976**

Target	IC50 (10 $\mu$ M ATP)	IC50 (2 mM ATP)
AKT1	5.2 nM[4][7]	44 nM[4][7]
AKT2	18 nM[4][7]	36 nM[4][7]
AKT3	427 nM[4]	-

Table 2: Cellular Activity of **BAY1125976**

Cell Line	Assay	IC50
KU-19-19 (Bladder Cancer)	p-AKT1 (S473) Inhibition	35 nM[4]
KU-19-19 (Bladder Cancer)	p-4EBP1 (T70) Inhibition	100 nM[4]
LAPC-4 (Prostate Cancer)	p-AKT1 (S473) Inhibition	0.8 nM[4]
LAPC-4 (Prostate Cancer)	p-AKT1 (T308) Inhibition	5.6 nM[4]
LAPC-4 (Prostate Cancer)	p-4EBP1 (T70) Inhibition	35 nM[4]
LAPC-4 (Prostate Cancer)	p-PRAS40 (T246) Inhibition	~141 nM[4]
KPL-4 (Breast Cancer)	p-AKT (T308) Inhibition	0.9 nM[6]
Multiple Breast & Prostate Cancer Cell Lines	Cell Proliferation	Submicromolar[4]

Table 3: In Vivo Antitumor Efficacy of **BAY1125976**

Xenograft Model	Dosing	T/Cvolume Ratio
KPL-4 (Breast Cancer)	25 mg/kg, po, QD	0.14[4]
KPL-4 (Breast Cancer)	50 mg/kg, po, QD	0.08[4]
MCF7 (Breast Cancer)	25 mg/kg, po, QD	0.25[4]
MCF7 (Breast Cancer)	50 mg/kg, po, QD	0.25[4]

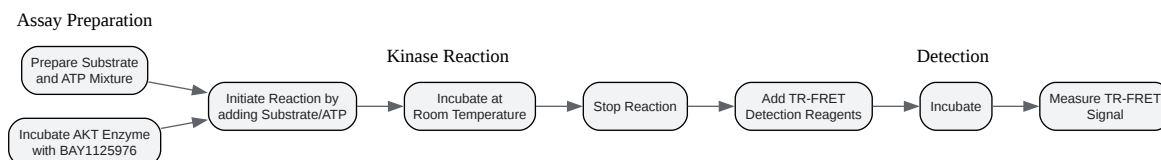
## Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### In Vitro Kinase Activity Assay (TR-FRET)

This assay is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BAY1125976** against AKT isoforms.

- Reagents: Full-length active AKT1, AKT2, and AKT3 enzymes, biotinylated peptide substrate, ATP, and TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).
- Procedure: a. The AKT enzyme is incubated with varying concentrations of **BAY1125976** in an assay buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After incubation, the time-resolved fluorescence resonance energy transfer signal is measured using a suitable plate reader.
- Data Analysis: The IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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**Figure 2:** Workflow for a typical in vitro TR-FRET kinase assay.

## Cellular Phosphorylation Assay (Western Blot or ELISA)

This assay measures the inhibition of AKT phosphorylation and its downstream targets in cellular contexts.

- **Cell Culture:** Cancer cell lines of interest (e.g., KU-19-19, LAPC-4) are cultured under standard conditions.
- **Treatment:** Cells are treated with a range of concentrations of **BAY1125976** for a specified duration.
- **Cell Lysis:** After treatment, cells are washed and lysed to extract total protein.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
- **Western Blotting:** a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of AKT, PRAS40, 4E-BP1, etc. c. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP). d. The signal is detected using a chemiluminescent substrate and imaged.

- ELISA: Alternatively, a sandwich ELISA can be used with capture and detection antibodies specific for the phosphorylated target protein.
- Data Analysis: The band intensities (for Western blot) or absorbance values (for ELISA) are quantified, and the IC50 for the inhibition of phosphorylation is calculated.

## In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **BAY1125976** in animal models.

- Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
- Tumor Implantation: Human cancer cells (e.g., KPL-4, MCF7) are implanted subcutaneously into the flanks of the mice.
- Treatment: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. **BAY1125976** is administered orally at different doses, typically once daily (QD).
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
- Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. The T/C (treatment/control) ratio for tumor volume or weight is calculated.

## Conclusion

**BAY1125976** is a highly selective and potent allosteric inhibitor of AKT1 and AKT2. Its unique mechanism of action, which involves binding to an allosteric site and preventing the activation of AKT, provides a high degree of selectivity and avoids the off-target effects associated with ATP-competitive inhibitors. Preclinical studies have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and tumor growth in various cancer models. While a Phase 1 clinical trial showed that **BAY1125976** was well-

tolerated and effectively inhibited AKT signaling, it did not translate into significant radiological or clinical tumor responses as a monotherapy.[2][8][9] This highlights the need for the identification of predictive biomarkers to better select patient populations that may benefit from AKT inhibition.[2][10] Further research may explore the potential of **BAY1125976** in combination with other anticancer agents to enhance its therapeutic efficacy.[5]

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